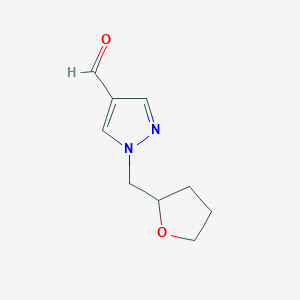

1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde

描述

属性

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,7,9H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLZXXGNBCPHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring with a tetrahydrofuran moiety, which influences its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Chemical and Physical Properties

The molecular formula of this compound is with a molecular weight of approximately 180.20 g/mol. Its structure includes an aldehyde functional group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 1342856-41-0 |

Biological Activities

Research indicates that compounds containing pyrazole rings, such as this compound, exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may possess similar antimicrobial capabilities .

- Anticancer Properties : Pyrazole derivatives are frequently investigated for their potential anticancer effects. Some studies report that modifications to the pyrazole structure can enhance cytotoxicity against cancer cell lines. For example, derivatives have been shown to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Certain pyrazole compounds have been identified as effective anti-inflammatory agents by inhibiting key inflammatory pathways. This suggests that this compound could potentially modulate inflammatory responses .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which plays a role in neurotransmitter degradation and is a target for antidepressant drugs .

- Receptor Interaction : This compound may interact with various receptors implicated in inflammation and cancer progression, potentially modulating their activity and downstream signaling pathways .

- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, this compound may contribute to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with some compounds achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation revealed that certain pyrazole derivatives displayed potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

- Anti-inflammatory Properties : Research on related compounds indicated their ability to reduce pro-inflammatory cytokine production in vitro, suggesting a promising avenue for treating inflammatory diseases .

相似化合物的比较

Substituent Effects on Properties

Benzoyl/Phenyl: Electron-withdrawing groups (e.g., benzoyl) may stabilize the aldehyde moiety, influencing reactivity in condensation reactions .

Position 3 Substituents :

准备方法

Synthesis via Pyrazolylmethanol Oxidation Route

One well-established approach involves the synthesis of the corresponding pyrazolylmethanol intermediate followed by selective oxidation to the aldehyde.

Formation of Pyrazolylmethanol Intermediate:

- Starting from substituted acetophenones, reaction with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) yields 1,3-diketoester intermediates.

- These intermediates undergo condensation with hydrazine derivatives to form pyrazole esters.

- The ester group is then reduced by lithium aluminum hydride (LiAlH4) in THF to afford the pyrazolylmethanol.

Selective Oxidation to Aldehyde:

- The pyrazolylmethanol is oxidized using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at low temperature (0–20 °C) for about 1 hour.

- The reaction is monitored by thin-layer chromatography (TLC).

- After workup, the desired pyrazole-4-carbaldehyde is obtained in good yield (e.g., 85% reported for similar derivatives).

This method is adaptable to introduce the tetrahydrofuran-2-ylmethyl substituent at the nitrogen by using the corresponding hydrazine or alkylation steps prior to oxidation.

Suzuki Coupling for Substituted Pyrazole Derivatives

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ester formation | Acetophenone derivatives + diethyl oxalate + KOtBu | THF | 0 °C to RT | - | Formation of 1,3-diketoesters |

| Pyrazole ring cyclization | Phenylhydrazine | Ethanol | Reflux | - | Formation of pyrazole ester |

| Ester reduction | LiAlH4 | THF | 0 °C to RT | High | Converts ester to pyrazolylmethanol |

| Oxidation to aldehyde | 2-Iodoxybenzoic acid (IBX) | DMSO | 0–20 °C, 1 hour | ~85 | Selective oxidation of alcohol to aldehyde |

| Suzuki coupling (optional) | Pd catalyst, Na2CO3, aryl halide | THF-water | Reflux | Moderate | For aryl substitution on pyrazole |

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic aldehyde proton signals (around δ 9–10 ppm) confirm successful oxidation.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ indicative of aldehyde C=O stretch.

- Melting Points: Vary depending on substituents but generally consistent with pure crystalline products.

Summary of Research Findings

- The oxidation of pyrazolylmethanols using IBX in DMSO is a reliable and high-yielding method to prepare pyrazole-4-carbaldehydes, including derivatives with tetrahydrofuran substituents.

- Suzuki coupling offers a complementary approach to introduce complex substituents on the pyrazole ring but requires prior functionalization of boronic esters and halides.

- Alkylation of pyrazole nitrogen with tetrahydrofuran-2-ylmethyl electrophiles is feasible but requires optimization to minimize side reactions.

- The synthetic methods are supported by detailed spectral data and yield optimization studies, ensuring reproducibility and scalability.

常见问题

Q. What are the common synthetic routes for preparing 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole intermediates using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, substituted pyrazole-4-carbaldehydes are typically prepared by reacting acetophenone phenylhydrazones with Vilsmeier reagents . Alternatively, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃) can introduce tetrahydrofuran-derived substituents at the pyrazole N1 position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and the tetrahydrofuran ring protons (δ 3.5–4.0 ppm). The pyrazole ring protons typically appear as singlets (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry, particularly for verifying the spatial arrangement of the tetrahydrofuran-methyl group relative to the pyrazole core .

- FT-IR : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Utilize reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to detect impurities. Retention times should be calibrated against a reference standard .

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1). The aldehyde group may require visualization with 2,4-dinitrophenylhydrazine spray .

Q. What strategies are used to evaluate its bioactivity in antimicrobial studies?

- Methodological Answer :

- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and use gentamicin as a positive control .

- MIC Determination : Perform broth microdilution assays with concentrations ranging from 0.5–128 µg/mL. Activity is often enhanced by electron-withdrawing substituents on the pyrazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation in the Vilsmeier-Haack reaction.

- Temperature Control : Maintain temperatures below 60°C during nucleophilic substitutions to avoid side reactions (e.g., aldehyde oxidation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 reactions involving tetrahydrofuran-derived alkyl halides .

Q. What mechanistic insights exist for the formation of pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The Vilsmeier-Haack reaction proceeds via acylium ion intermediates attacking the pyrazole ring’s C4 position, followed by hydrolysis to yield the aldehyde .

- DFT Calculations : Computational studies can model transition states to predict regioselectivity in substituent introduction .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the tetrahydrofuran group) by acquiring spectra at 25°C and −40°C .

- Isotopic Labeling : Use ¹³C-labeled aldehydes to confirm coupling patterns in 2D NMR experiments (e.g., HSQC) .

Q. What approaches are effective for designing analogs with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position to improve antimicrobial potency .

- Prodrug Design : Synthesize oxime derivatives (e.g., O-(thiazolylmethyl)oximes) to enhance solubility and bioavailability .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor aldehyde oxidation using HPLC. Antioxidants (e.g., BHT) can mitigate degradation .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; amber glass vials are recommended for long-term storage .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-Response Replication : Repeat assays with freshly prepared solutions to exclude solvent degradation effects .

- Target-Based Assays : Use enzyme inhibition studies (e.g., bacterial dihydrofolate reductase) to isolate mechanisms from whole-cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。